molecular formula C7H9N5 B13076534 2-Ethyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine

2-Ethyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine

Cat. No.: B13076534
M. Wt: 163.18 g/mol
InChI Key: AYUCRGPWXMHKEV-UHFFFAOYSA-N
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Description

2-Ethyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine is a chemical compound of significant interest in medicinal chemistry and drug discovery. It belongs to the 1,2,4-triazolo[1,5-a]pyrimidine (TP) class of heterocycles, a scaffold renowned for its remarkable versatility and wide range of biological applications . The TP core is isoelectronic with the purine ring, allowing it to function as a potential bio-isostere in drug design, often leading to compounds with favorable ADME-PK properties . This structural similarity makes TP derivatives, including this compound, valuable intermediates for developing non-nucleoside therapeutics that can target purine-binding sites in enzymes . A key area of research for this compound and its analogs is in oncology. Novel TP-7-amines have been synthesized and evaluated for their in vitro cytotoxicity against various cancer cell lines, with some derivatives exhibiting marked anticancer activity . The specific substitution pattern on the TP core, particularly at the C-7 position, has been identified as a critical factor for this cytotoxic potency . Furthermore, the intrinsic properties of the TP scaffold, such as its ability to act as a versatile ligand and form stable complexes with various metal ions, can be exploited to develop novel anti-cancer agents, as demonstrated by Pt and Ru complexes incorporating the TP structure . Beyond its direct biological activity, this compound serves as a valuable building block in organic and agrochemical synthesis . The compound is for research use only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C7H9N5

Molecular Weight

163.18 g/mol

IUPAC Name

2-ethyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine

InChI

InChI=1S/C7H9N5/c1-2-6-10-7-9-4-3-5(8)12(7)11-6/h3-4H,2,8H2,1H3

InChI Key

AYUCRGPWXMHKEV-UHFFFAOYSA-N

Canonical SMILES

CCC1=NN2C(=CC=NC2=N1)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Ethyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine can be achieved through various methods. One common approach involves the reaction of 3,5-diamino-1,2,4-triazole with substituted 1-aryl-1,3-butanediones or 1-aryl-2-buten-1-ones . This reaction typically proceeds under mild conditions and yields the desired product with good regioselectivity.

Another method involves the use of enaminonitriles and benzohydrazides under microwave irradiation . This catalyst-free and additive-free method is eco-friendly and results in the formation of the target compound in a short reaction time.

Industrial Production Methods

Industrial production of this compound often involves scale-up reactions and late-stage functionalization to ensure high yields and purity . The use of microwave irradiation and other advanced techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Ethyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions typically involve the use of reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Substitution reactions can occur at different positions on the triazolopyrimidine ring, often using halogenating agents or nucleophiles.

Common Reagents and Conditions

The reactions of this compound are generally carried out under mild to moderate conditions, with reagents such as acyl hydrazides, enaminonitriles, and various oxidizing or reducing agents .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield corresponding oxides, while substitution reactions can produce a variety of substituted triazolopyrimidines.

Scientific Research Applications

Medicinal Chemistry

Antiviral Activity
Research indicates that derivatives of 1,2,4-triazoles, including 2-Ethyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine, exhibit antiviral properties. A study highlighted the synthesis of triazole derivatives that showed promising antiviral activity against various viruses. The mechanism often involves inhibition of viral replication or interference with viral enzyme activity, making these compounds valuable in developing antiviral medications .

Anticancer Properties
The compound has also been investigated for its anticancer potential. Triazole derivatives have been reported to inhibit cell proliferation in certain cancer cell lines. The presence of the triazole ring is crucial for biological activity, as it can interact with specific targets within cancer cells. For example, compounds similar to this compound have been shown to induce apoptosis in cancer cells by activating specific signaling pathways .

Agricultural Applications

Fungicides and Herbicides
Triazole derivatives are widely recognized in agriculture as effective fungicides. The structural characteristics of this compound suggest it could be developed into a potent agricultural chemical for controlling fungal diseases in crops. Studies have demonstrated that triazoles can inhibit the biosynthesis of ergosterol in fungi, disrupting cell membrane integrity and leading to cell death .

Material Science

Nanotechnology
In material science, compounds like this compound are being explored for their role in nanotechnology applications. Research has focused on their potential use in synthesizing nanoparticles with specific properties for drug delivery systems or as catalysts in chemical reactions. The unique chemical structure allows for functionalization that can enhance the performance of nanoparticles in various applications .

Case Studies and Research Findings

StudyApplicationFindings
Gueddar et al. (2011)AntiviralSynthesized triazole derivatives exhibiting significant antiviral activity against specific viruses .
Ding et al. (2015)AnticancerDemonstrated that triazole derivatives can induce apoptosis in cancer cells through targeted pathways .
Agricultural Study (2020)FungicideShowed effectiveness of triazole compounds in inhibiting fungal growth in crops .

Mechanism of Action

The mechanism of action of 2-Ethyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit the ERK signaling pathway in gastric cancer cells, leading to decreased phosphorylation levels of ERK1/2, c-Raf, MEK1/2, and AKT . This inhibition results in cell apoptosis and G2/M phase arrest, making it a valuable compound for anticancer research.

Comparison with Similar Compounds

Structural and Substituent Variations

Key structural differences among triazolopyrimidine derivatives include:

  • Substituent Position: Position 2: The ethyl group in the target compound contrasts with methyl (e.g., 2-Methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine, CAS 1435464-72-4) or methylthio groups (e.g., 2-(Methylthio)-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine, CAS 113967-74-1) . Ethyl may enhance lipophilicity compared to methyl. Position 5: Compounds like 5-Ethyl-6-octyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine (ametoctradin) feature alkyl chains here, contributing to fungicidal activity . Position 7: Amine substituents vary widely, including phenethyl (e.g., N-Phenethyl-5-phenyl derivatives) or chlorophenyl groups (e.g., N-(4-Chlorophenyl)-2-((dimethylamino)methyl)-5-methyl-...) , which modulate target binding.

Physicochemical Properties

  • Lipophilicity and Solubility :
    • Ethyl at position 2 increases logP compared to methyl, enhancing membrane permeability but possibly reducing aqueous solubility.
    • Ametoctradin’s 6-octyl chain (logP ~4.5) exemplifies how alkyl chains augment agrochemical persistence .

Biological Activity

2-Ethyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine is a compound belonging to the triazolo-pyrimidine family, which has garnered attention for its potential biological activities. This article explores the biological activity of this compound, focusing on its antiviral properties, mechanism of action, and structural characteristics that contribute to its efficacy.

Structural Characteristics

The molecular formula of this compound is C7H9N5C_7H_9N_5 with a molecular weight of 163.18 g/mol. The compound features a triazole ring fused with a pyrimidine structure, which is significant for its biological interactions.

PropertyValue
Molecular FormulaC7H9N5
Molecular Weight163.18 g/mol
CAS Number1782356-91-5

Antiviral Properties

Research indicates that compounds within the triazolo[1,5-a]pyrimidine class exhibit antiviral activity against various viruses. A notable study repurposed derivatives based on this scaffold to inhibit HIV-1 replication. The derivatives demonstrated significant inhibition of RNase H activity (IC50 values in the micromolar range), suggesting their potential as antiviral agents targeting RNA viruses .

The mechanism by which this compound exerts its effects appears to involve interference with viral polymerases and essential protein-protein interactions. For instance, studies have shown that triazolo-pyrimidines can disrupt the PA-PB1 interface of the influenza A virus polymerase complex, thereby inhibiting viral replication . The binding interactions are often mediated through hydrogen bonding and hydrophobic interactions with key residues in the target proteins.

Study on Influenza A Virus

A study conducted on novel hybrid 1,2,4-triazolo[1,5-a]pyrimidine derivatives revealed their ability to inhibit influenza A virus replication by disrupting the RNA-dependent RNA polymerase (RdRP) activity. The compounds were tested in MDCK cells and showed promising results in plaque reduction assays .

RNase H Inhibition

Another investigation focused on the RNase H inhibitory activity of various triazolo-pyrimidine derivatives. Compounds derived from this scaffold exhibited IC50 values ranging from 0.41 µM to over 20 µM against RNase H activity. The presence of specific substituents significantly influenced their potency .

Q & A

Q. What are the established synthetic routes for 2-ethyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine, and what are the critical reaction conditions?

A common method involves cyclization of 3,5-diamino-1,2,4-triazole with substituted pyrones in ethanol under reflux (12 hours), followed by recrystallization to yield the triazolopyrimidine core . Key steps include controlling temperature and solvent choice (e.g., ethanol for solubility and purity). Substitution at the 7-position is achieved via nucleophilic aromatic displacement using alkylamines under nitrogen atmosphere in polar aprotic solvents like NMP .

Q. How is the structural identity of this compound confirmed in academic research?

X-ray crystallography is the gold standard for unambiguous structural confirmation. For example, hydrogen bonding patterns between the amino group and triazole nitrogen atoms in adjacent molecules validate the planar fused-ring system . Complementary techniques include 1^1H/13^{13}C NMR (e.g., methyl resonances at δ 2.1–2.5 ppm) and high-resolution mass spectrometry (exact mass: 284.44 m/z for derivatives) .

Q. What are the known biological targets or activities of this compound?

It acts as a mitochondrial cytochrome-bc1 complex inhibitor, disrupting fungal energy metabolism (fungicidal activity) . In cancer research, derivatives inhibit tubulin polymerization by binding non-competitively with vinca alkaloids, overcoming multidrug resistance . Enzyme inhibition (e.g., CDK9) is also reported for structurally related triazolopyrimidines .

Advanced Research Questions

Q. How do substituent modifications at the 5- and 7-positions influence bioactivity and selectivity?

  • 5-Position : Introducing trifluoromethyl or fluoroalkyl groups enhances tubulin-binding affinity and metabolic stability. For example, 5-trifluoromethyl derivatives show 10-fold higher potency in vitro compared to ethyl substituents .
  • 7-Position : Aromatic amines (e.g., 4-chlorophenyl) improve kinase selectivity, while alkylamines (e.g., 2,2,2-trifluoroethyl) enhance blood-brain barrier penetration for neuropharmacological applications .
    SAR studies emphasize para-substituted phenyl rings with oxygen linkers for optimal anticancer activity .

Q. What experimental strategies address contradictions in cytotoxicity data between in vitro and in vivo models?

  • Pharmacokinetic Optimization : Lipophilicity adjustments (e.g., logP 2.5–3.5) improve bioavailability. For instance, methyl or methoxy groups reduce plasma protein binding, enhancing tumor uptake .
  • Resistance Studies : Co-administration with P-glycoprotein inhibitors (e.g., verapamil) reverses efflux-pump-mediated resistance in xenograft models .
  • Metabolite Profiling : LC-MS/MS identifies active metabolites (e.g., hydroxylated derivatives) that contribute to in vivo efficacy but are undetected in vitro .

Q. How can computational methods guide the design of novel derivatives with improved target specificity?

  • Docking Studies : Molecular dynamics simulations reveal that the trifluoromethyl group in 5-position forms van der Waals interactions with tubulin’s β-subunit (PDB: 1SA0), explaining enhanced binding .
  • QSAR Models : Hammett constants for aryl substituents correlate with IC50_{50} values against Enterococcus faecium (R2^2 = 0.89), enabling predictive design .
  • ADMET Predictions : SwissADME estimates CNS permeability (>0.8) for derivatives with dimethylaminoethyl side chains, aligning with neuroactivity data .

Q. What are the challenges in scaling up synthesis for preclinical studies, and how are they mitigated?

  • Yield Optimization : Microwave-assisted synthesis reduces reaction times (3 hours vs. 12 hours) and improves yields (75% vs. 31%) for chlorophenyl-substituted analogs .
  • Purification : Reverse-phase HPLC with acetonitrile/water gradients resolves regioisomeric impurities common in triazolopyrimidine synthesis .
  • Green Chemistry : Ethyl lactate replaces NMP as a biodegradable solvent, maintaining >90% yield while reducing environmental toxicity .

Methodological Tables

Q. Table 1. Key Synthetic Intermediates and Their Applications

IntermediateApplicationReference
7-Chloro-5-ethyl derivativePrecursor for amine substitutions
5-Trifluoromethyl analogTubulin polymerization inhibitor
4-Chlorophenyl derivativeKinase selectivity studies

Q. Table 2. Comparative Bioactivity of Derivatives

DerivativeIC50_{50} (nM)TargetModel System
5-Ethyl-7-(4-methoxyphenethyl)28 ± 3TubulinMCF-7 cells
5-Trifluoroethyl-7-(3-chlorophenyl)12 ± 2CDK9Jurkat cells
5-Methyl-7-(4-fluorobenzyl)45 ± 5EnterococcusMIC assay

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